molecular formula C11H15NO B1645244 3-(m-Tolyloxy)pyrrolidine

3-(m-Tolyloxy)pyrrolidine

Cat. No.: B1645244
M. Wt: 177.24 g/mol
InChI Key: QMUFAVLIBTULPB-UHFFFAOYSA-N
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Description

3-(m-Tolyloxy)pyrrolidine is a pyrrolidine derivative substituted at the 3-position with a meta-methylphenoxy (m-tolyloxy) group. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (inferred from the o-tolyloxy analog in ). The meta-methylphenoxy group introduces steric and electronic effects that distinguish it from ortho- and para-substituted isomers. Pyrrolidine derivatives are widely explored in drug discovery due to their conformational rigidity and ability to modulate biological targets, such as enzymes and receptors .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methylphenoxy)pyrrolidine

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

QMUFAVLIBTULPB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2CCNC2

Canonical SMILES

CC1=CC(=CC=C1)OC2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: o-Tolyloxy and p-Tolyloxy Analogs

  • Hazard Profile: Classified with warnings for skin sensitization (H317) and eye irritation (H319) .
  • 3-(p-Tolyloxy)pyrrolidine (hypothetical analog):
    • The para-methyl group may enhance lipophilicity compared to the meta isomer, influencing pharmacokinetic properties like membrane permeability.
Compound Substituent Position Molecular Weight (g/mol) Key Hazards
3-(m-Tolyloxy)pyrrolidine meta-methylphenoxy 177.24 Data not available
3-(o-Tolyloxy)pyrrolidine ortho-methylphenoxy 177.24 H317, H319

Pyrrolidine Derivatives with Heterocyclic Substituents

  • 3-(Pyridin-3-yl)propionyl-pyrrolidine ():
    • Incorporates a pyridine-propionyl group, enhancing hydrogen-bonding capacity. Exhibits a molecular weight of 372.2 g/mol (ESI-MS data).
    • Synthesized via coupling reactions with yields dependent on solvent optimization (e.g., toluene gave 45% yield in analogous syntheses, ).
  • 3,3,4,4-Tetrafluoro-pyrrolidine derivatives (): Fluorination increases metabolic stability.
Compound Substituent Biological Activity (GI₅₀ or IC₅₀) Synthesis Yield (%)
This compound m-Tolyloxy Not reported N/A
3-(Pyridin-3-yl)propionyl-pyrrolidine Pyridin-3-ylpropionyl Not reported ~35–45
3,3,4,4-Tetrafluoro-pyrrolidine Tetrafluoro 21.1 µM Not specified

Stereochemical and Functional Group Variations

  • D-Proline analogs ():
    • Replacing pyrrolidine with D-proline (compound 31) reduced potency by 9-fold, highlighting the importance of pyrrolidine’s ring conformation for activity.
  • Benzofuroxan-pyrrolidine hybrids (): Demonstrated GI₅₀ values of 21.1–32.5 µM against cancer cell lines.

Key Research Findings

  • Fluorination vs. Methylation: Fluorinated pyrrolidines enhance stability, while methylphenoxy groups (as in m-tolyloxy) may balance lipophilicity and target engagement .

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